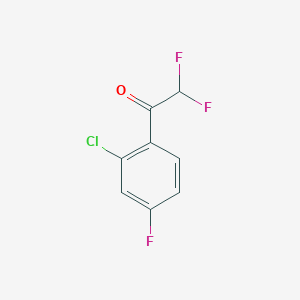
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two fluorine atoms on the ethanone moiety
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2-chloro-4-fluoroacetophenone with difluoromethylating agents. One common method involves the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions and typically requires a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium hydroxide (KOH).
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential pharmaceutical activity.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for modifying existing drugs to enhance their efficacy and reduce side effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. .
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in key pathways. For example, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a role in the immune response. By blocking this pathway, the compound can reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent .
Comparación Con Compuestos Similares
1-(2-Chloro-4-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
2-Chloro-4-fluoroacetophenone: This compound lacks the difluoroethanone moiety but shares the chloro and fluoro substituents on the phenyl ring. It is used as a precursor in the synthesis of this compound.
1-(2-Chloro-4-fluorophenyl)ethanone: This compound has a similar structure but lacks the two fluorine atoms on the ethanone moiety. It is used in various organic synthesis reactions and has similar reactivity.
2-Chloro-4-fluorobenzylamine: This compound has an amine group instead of the ethanone moiety. .
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H4ClF3O |
|---|---|
Peso molecular |
208.56 g/mol |
Nombre IUPAC |
1-(2-chloro-4-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-4(10)1-2-5(6)7(13)8(11)12/h1-3,8H |
Clave InChI |
RPBYWFYRLPZFJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

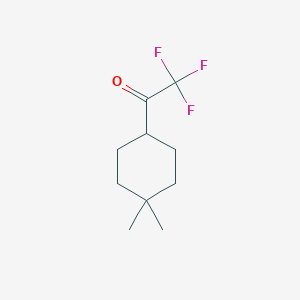
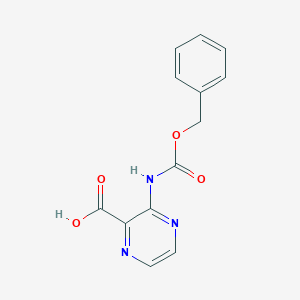
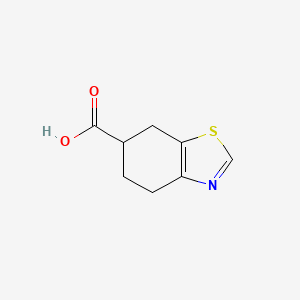


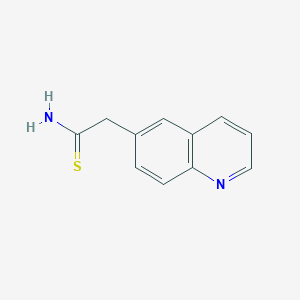
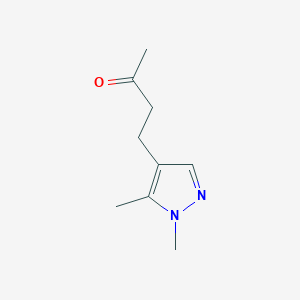
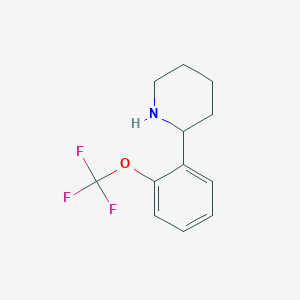
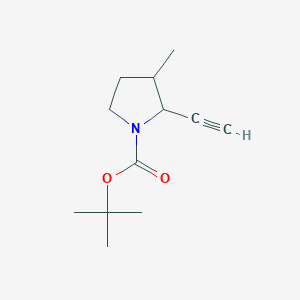
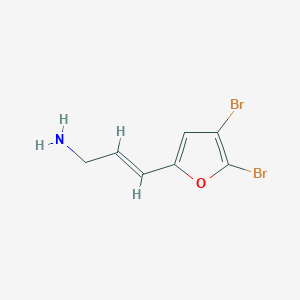

![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
